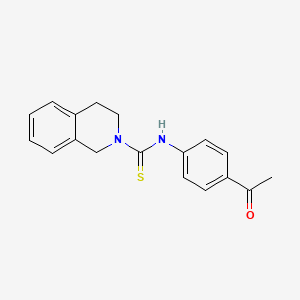
N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, also known as ADTC, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of isoquinoline derivatives and has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
作用機序
The exact mechanism of action of N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is not fully understood. However, it has been proposed that N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide exerts its biological effects by modulating the activity of several signaling pathways, including the NF-κB pathway and the JAK/STAT pathway. N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been found to inhibit the activity of several enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been found to inhibit the activity of several enzymes, including COX-2 and MMP-9. In addition, N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize, and high yields of pure N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide can be obtained. N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been found to have low toxicity, making it a good candidate for further studies. However, N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. One area of research is to further investigate the mechanism of action of N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. This could involve studying the effects of N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide on specific signaling pathways and enzymes. Another area of research is to explore the potential therapeutic applications of N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. This could involve studying the effects of N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide on specific diseases, such as cancer and viral infections. Finally, further studies are needed to optimize the synthesis method of N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide and improve its solubility in water.
Conclusion:
In conclusion, N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, also known as N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, is a chemical compound that has been extensively studied for its potential therapeutic properties. N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. The exact mechanism of action of N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is not fully understood, but it is believed to modulate the activity of several signaling pathways and enzymes. N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, including further investigation of its mechanism of action and potential therapeutic applications.
合成法
N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide can be synthesized through a multi-step process that involves the reaction of 4-acetylphenylhydrazine with 1,3-diketones, followed by cyclization and thionation. This method has been optimized and improved over the years, resulting in high yields of pure N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide.
科学的研究の応用
N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been extensively studied for its potential therapeutic properties. Several studies have shown that N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting their proliferation. N-(4-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to have anti-viral effects against several viruses, including HIV, HCV, and HSV.
特性
IUPAC Name |
N-(4-acetylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13(21)14-6-8-17(9-7-14)19-18(22)20-11-10-15-4-2-3-5-16(15)12-20/h2-9H,10-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLIIZPLCLVPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B5871309.png)
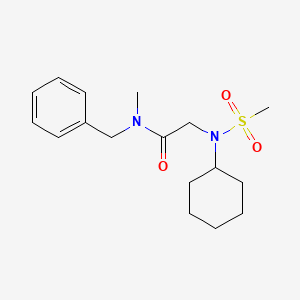
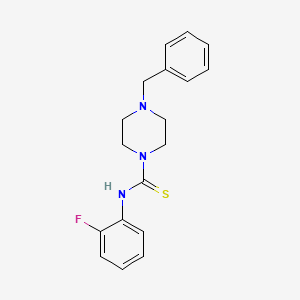
![2-thiophenecarbaldehyde 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5871335.png)
![2-[(4-chlorophenyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B5871338.png)
![6-chloro-4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5871342.png)
![N-(2-ethyl-6-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5871365.png)
![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide](/img/structure/B5871373.png)

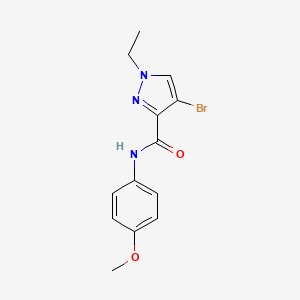
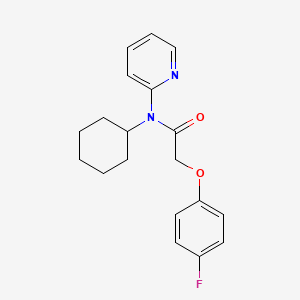
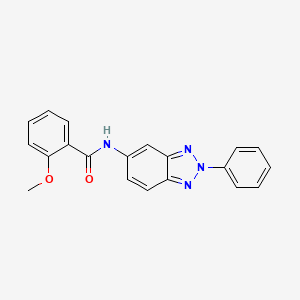
![N-(4-methoxybenzyl)-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5871407.png)
